![molecular formula C7H5NO B168854 Furo[2,3-c]pyridine CAS No. 19539-50-5](/img/structure/B168854.png)
Furo[2,3-c]pyridine
Overview
Description
Furo[2,3-c]pyridine is a heterocyclic compound that consists of a fused furan and pyridine ring. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furo[2,3-c]pyridine can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds. This reaction typically requires a catalyst, such as rhodium or palladium, and is carried out under mild conditions . Another method involves the use of ynamides and carbonate of 4-hydroxy-2-cyclopentenone in a multi-catalytic protocol involving gold, palladium, and phosphoric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in tandem reactions and cascade reactions, which are highly efficient for constructing complex molecules .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound-1,4-diones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry Applications
Furo[2,3-c]pyridine derivatives have been extensively studied for their pharmacological properties. These compounds have shown potential as:
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Anticancer Agents : Research indicates that this compound derivatives exhibit significant cytotoxicity against various cancer cell lines. A study reported that certain derivatives demonstrated low nanomolar GI50 values against melanoma and breast cancer cell lines, indicating their potential as therapeutic agents in oncology.
Table 1: Anticancer Activity of this compound Derivatives
Compound Cell Line GI50 (nM) Compound 17d MDA-MB-435 (Melanoma) 23 Compound 17e MDA-MB-468 (Breast) 46 - B-Raf Kinase Inhibitors : Several this compound derivatives have been identified as potent inhibitors of B-Raf kinase, an important target in cancer therapy. A virtual screening approach led to the identification of compounds with low nanomolar GI50 values against various cancer cell lines.
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TLR8 Agonists : this compound derivatives have been characterized as specific agonists of Toll-like receptor 8 (TLR8), which plays a crucial role in the immune response. These compounds can activate NF-κB signaling pathways without inducing proinflammatory cytokines, suggesting their potential as vaccine adjuvants.
Table 2: TLR8 Agonistic Activity of Furo[2,3-c]pyridines
Compound EC50 (μM) Proinflammatory Cytokine Induction Compound 26 1.68 None Compound 27 0.85 None Compound 28 0.92 None
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:
- TLR8 Activation : The agonistic activity at TLR8 facilitates downstream signaling pathways that enhance immune responses.
- Kinase Inhibition : Inhibitors targeting B-Raf disrupt signaling pathways involved in cell proliferation and survival in cancer cells.
- Cytotoxicity : Structural features allow interactions with cellular targets leading to apoptosis in malignant cells.
Synthetic Routes and Methods
This compound can be synthesized through various methods:
- Cyclization Reactions : One common method involves the cyclization of 2-aminopyridines with α,β-unsaturated carbonyl compounds under mild conditions using catalysts like rhodium or palladium.
- Groebke-Blackburn-Bienaymé Reaction : This multicomponent reaction has been utilized to synthesize diverse derivatives with distinct biological profiles.
Case Studies
- TLR8 Agonism Study : A focused library of furo[2,3-c]pyridines was screened for TLR8 activity. Compounds were found to activate NF-κB signaling without inducing proinflammatory cytokines, showcasing their potential as safe vaccine adjuvants .
- B-Raf Inhibition Investigation : Researchers identified several this compound derivatives that inhibited B-Raf activity effectively through virtual screening methods. These compounds exhibited low nanomolar GI50 values against various cancer cell lines .
Mechanism of Action
The mechanism of action of furo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a hydrogen bond acceptor, forming stable complexes with target proteins. This interaction can disrupt key cellular signaling pathways, leading to various biological effects . For example, this compound derivatives have been shown to inhibit the activity of serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 .
Comparison with Similar Compounds
- Furo[2,3-b]pyridine
- Furo[3,2-c]pyridine
- Furo[3,2-b]pyridine
Biological Activity
Furo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
This compound consists of a fused pyridine and furan ring system, which contributes to its unique chemical properties. The synthesis of this compound often involves multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which has been shown to yield various derivatives with distinct biological profiles .
1. TLR8 Agonism
This compound derivatives have been identified as specific agonists of Toll-like receptor 8 (TLR8), which plays a crucial role in the immune response. A study demonstrated that certain furo[2,3-c]pyridines could activate NF-κB signaling pathways in TLR8-transfected cells without inducing proinflammatory cytokines. This property suggests their potential as vaccine adjuvants that enhance immune responses without causing significant reactogenicity .
Table 1: TLR8 Agonistic Activity of Furo[2,3-c]pyridines
Compound | EC50 (μM) | Proinflammatory Cytokine Induction |
---|---|---|
Compound 26 | 1.68 | None |
Compound 27 | 0.85 | None |
Compound 28 | 0.92 | None |
2. Inhibition of B-Raf Kinase
This compound derivatives have also been explored for their inhibitory effects on B-Raf kinase, an important target in cancer therapy. A series of this compound indanone oximes were identified as potent inhibitors with selectivity for B-Raf over other kinases . This inhibition can lead to reduced proliferation of cancer cells.
Case Study: B-Raf Inhibition
A virtual screening approach led to the identification of several this compound derivatives that inhibited B-Raf activity effectively. Notably, these compounds exhibited low nanomolar GI50 values against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
3. Anticancer Activity
Research has shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, one study reported that certain derivatives demonstrated GI50 values in the low nanomolar range against melanoma and breast cancer cell lines .
Table 2: Anticancer Activity of this compound Derivatives
Compound | Cell Line | GI50 (nM) |
---|---|---|
Compound 17d | MDA-MB-435 (Melanoma) | 23 |
Compound 17e | MDA-MB-468 (Breast) | 46 |
The biological activity of furo[2,3-c]pyridines is attributed to their ability to interact with specific receptors and enzymes:
- TLR8 Activation : The agonistic activity at TLR8 facilitates downstream signaling pathways that enhance immune responses.
- Kinase Inhibition : Inhibitors targeting B-Raf disrupt signaling pathways involved in cell proliferation and survival in cancer cells.
- Cytotoxicity : The structural features of furo[2,3-c]pyridines allow for interactions with cellular targets leading to apoptosis in malignant cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for furo[2,3-c]pyridine and its derivatives?
this compound is typically synthesized via cyclization of pyridine and furan precursors. A widely used method involves Rh-catalyzed tandem reactions or SNAr (nucleophilic aromatic substitution) under controlled conditions (e.g., dichloromethane/toluene solvents, elevated temperatures). Key intermediates like 4-pyridinol derivatives can be activated via triflation (using Nf = C₄F₉SO₂) to enable coupling and cyclization steps, as demonstrated in the synthesis of this compound analogs . Optimization for scalability includes continuous flow reactors to enhance yield and purity .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Structural elucidation relies on NMR (¹H/¹³C) to confirm fused-ring connectivity and substituent positions. Mass spectrometry (HRMS) validates molecular weights, while X-ray crystallography resolves ambiguities in regiochemistry. For reaction monitoring, HPLC or GC-MS tracks intermediate formation, especially in multi-step syntheses . IR spectroscopy identifies functional groups like aldehydes (e.g., this compound-2-carbaldehyde’s C=O stretch at ~1700 cm⁻¹) .
Q. What are the primary biological targets of this compound derivatives?
These compounds exhibit activity against kinases (e.g., BTK, JAKs) and enzymes like COX-2 and NF-κB, making them candidates for anti-inflammatory, anticancer, and immunomodulatory therapies. For example, this compound-2-carbaldehyde’s aldehyde group forms covalent bonds with nucleophilic residues in enzyme active sites, modulating activity . Initial screening often involves in vitro kinase assays and cell-based models (e.g., tumor proliferation assays) .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) guide the optimization of this compound derivatives?
SAR studies focus on modifying the aldehyde group (e.g., reduction to methanol or oxidation to carboxylic acid) and introducing substituents (e.g., halogens, trifluoromethyl) to enhance potency. For instance, 7-chloro derivatives show improved kinase inhibition due to increased electrophilicity. Computational docking (e.g., AutoDock Vina) identifies optimal binding conformations, while QSAR models predict bioactivity based on electronic (HOMO/LUMO) and steric parameters .
Q. How to resolve contradictions in reported biological activity data for this compound analogs?
Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Rigorous validation includes:
- Replicating experiments across multiple labs with standardized protocols.
- Purity verification via HPLC (>95%) and elemental analysis.
- Profiling off-target effects using kinome-wide screens (e.g., KINOMEscan) . For example, conflicting COX-2 inhibition data were resolved by controlling for redox conditions that alter aldehyde reactivity .
Q. What computational strategies enhance the design of this compound-based therapeutics?
Density functional theory (DFT) calculates reaction energetics for synthetic feasibility (e.g., cyclization barriers). Molecular dynamics simulations predict metabolic stability by modeling CYP450 interactions. Fragment-based drug design (FBDD) merges this compound cores with bioactive fragments (e.g., from known kinase inhibitors) to improve selectivity . Tools like Schrödinger’s Maestro optimize pharmacokinetic properties (e.g., logP, solubility) .
Q. How to address challenges in scaling up this compound synthesis for preclinical studies?
Key issues include low yields in cyclization steps and purification difficulties. Solutions:
- Catalytic system optimization (e.g., Pd/C for hydrogenation instead of stoichiometric reductants).
- Green chemistry approaches (e.g., microwave-assisted synthesis reduces reaction times by 60%).
- Chromatography-free purification via acid-base extraction or crystallization . Process analytical technology (PAT) monitors critical parameters (e.g., temperature gradients) in real time .
Q. Methodological Considerations
Q. What mechanistic insights explain this compound’s reactivity in substitution reactions?
The fused-ring system directs electrophilic substitution to the pyridine’s C-5 position due to electron-withdrawing effects. For example, nitration occurs selectively at C-5, confirmed by isotopic labeling (¹⁵N NMR). SNAr reactions with amines proceed via a Meisenheimer intermediate, with rate constants determined by Hammett plots .
Q. How to assess the ecological impact of this compound derivatives?
Follow OECD guidelines for environmental toxicity:
- Biodegradation : Modified Sturm test (measuring CO₂ evolution).
- Aquatic toxicity : Daphnia magna acute immobilization assay (EC₅₀ values).
- Bioaccumulation : LogK₀w (octanol-water partition coefficient) predictions via EPI Suite . Derivatives with logK₀w >3.5 require mitigation strategies (e.g., structural modifications to increase polarity) .
Properties
IUPAC Name |
furo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-3-8-5-7-6(1)2-4-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXBIOIYWUIXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510847 | |
Record name | Furo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19539-50-5 | |
Record name | Furo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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